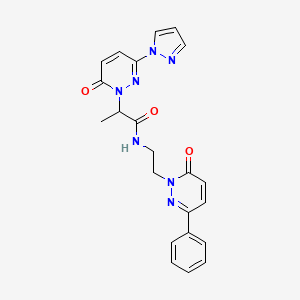![molecular formula C14H11Cl2NO B2712768 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol CAS No. 1232822-76-2](/img/structure/B2712768.png)
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It is a derivative of phenol, characterized by the presence of chloro and imino groups attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophilic sites. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol: Similar structure but with a different position of the chloro group on the benzyl ring.
4-chloro-2-{(E)-[(3-chlorobenzyl)oxy]imino]methyl}phenol: Similar structure but with an oxyimino group instead of an imino group.
Uniqueness
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol is unique due to its specific substitution pattern and the presence of both chloro and imino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research purposes .
属性
IUPAC Name |
4-chloro-2-[(3-chlorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,9,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFSTGYOBWPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)


![4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2712691.png)
![N-{1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2712693.png)

![3-Tert-butyl-6-(5-{pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2712696.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)


![N-({4-[4-(oxan-4-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2712707.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)
